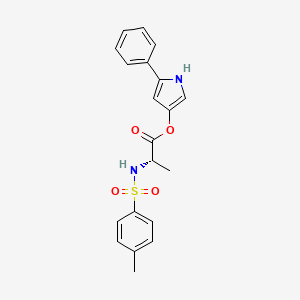

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZALJYJCTCKOHO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Chemical Identity

This compound, also identified by its CAS Number 99740-00-8, is a complex heterocyclic organic compound.[1][2][3][4] Its structure features a central pyrrole ring substituted with a phenyl group at the 5-position and an N-tosyl-L-alaninyloxy group at the 3-position via an ester linkage.[5] The presence of the L-alanine moiety confers chirality to the molecule, a significant feature for its potential biological interactions and applications in stereoselective synthesis.[5]

| Identifier | Value |

| IUPAC Name | (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate[2] |

| Synonyms | 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate, 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate[1][4][5] |

| CAS Number | 99740-00-8[1][2][3][4] |

| Molecular Formula | C₂₀H₂₀N₂O₄S[1][2][4][5][6] |

| Molecular Weight | Approximately 384.45 g/mol [1][2][5][6] |

| Appearance | White to off-white solid[7] |

Physicochemical Properties

The physicochemical properties of this compound have been characterized through various experimental and predictive methods. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Notes |

| Melting Point | 153-155 °C[1][4] | - |

| Boiling Point | 613.3 °C at 760 mmHg[1][4] | Predicted[4] |

| Density | 1.287 g/cm³[1][4] | - |

| Flash Point | 324.7 °C[1] | - |

| Vapor Pressure | 5.63E-15 mmHg at 25°C[1] | - |

| Storage Temperature | Room Temperature, Sealed in dry conditions[1][7] | For stock solutions, storage at -80°C (for 6 months) or -20°C (for 1 month, protected from light) is recommended.[8] |

| Predicted & Spectral Properties | Value | Source/Method |

| pKa | 9.05 ± 0.50[1][4][7] | Predicted |

| LogP | 4.73420[1] | Predicted |

| Refractive Index | 1.604[1] | - |

| Spectral Signatures | - | FT-IR and FT-Raman spectroscopy have been used to confirm the presence of major functional groups.[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maintain the stereochemical integrity of the L-alanine component.[5]

A. Deoxygenation Method

One reported synthetic route involves the deoxygenation of an N-acetyl-3-acetoxy-5-phenylpyrrole precursor.[5]

Experimental Protocol:

-

Starting Material: Begin with N-acetyl-3-acetoxy-5-phenylpyrrole.

-

Deoxygenation: Treat the starting material with deoxygenated methanol.

-

Base Treatment: Introduce sodium hydroxide under inert atmospheric conditions.

-

Isolation: The final product, this compound, is isolated through crystallization.[5]

Note: The successful synthesis relies on optimizing parameters to ensure high yield and purity while preventing side product formation.[5]

B. Intramolecular Cycloaddition

Another advanced strategy for constructing the pyrrole core involves intramolecular cycloaddition reactions, such as [3+2] cycloadditions, which allow for precise control over the substitution patterns on the pyrrole ring.[5]

Purification and Characterization: Following synthesis, the compound must undergo rigorous purification, often using column chromatography. Characterization is typically performed using techniques like FT-IR and FT-Raman spectroscopy to confirm the structure and functional groups.[5]

Potential Applications and Biological Relevance

This compound is recognized as a valuable biochemical reagent for life sciences research.[5][8] Its unique structural characteristics open up several avenues for investigation and application.

-

Biochemical Reagent: It is used as a biological material or organic compound in various research contexts.[5][8]

-

Pharmaceutical Development: The chiral nature of the molecule allows for selective interaction with biological targets, making it a candidate for drug design and development aimed at specific pathways or receptors.[5]

-

Chiral Recognition: As a chiral molecule, it can interact differently with other chiral compounds, suggesting its utility in stereoselective reactions or the development of novel chiral catalysts.[5]

-

Sensor Development: Preliminary research indicates its potential for use in sensor applications, specifically for the detection of components in human urine.[5] It has shown sensitivity in detecting urine samples at concentrations as low as 10 µg/mL.[6]

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C20H20N2O4S | CID 13785328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caming.com [caming.com]

- 4. echemi.com [echemi.com]

- 5. Buy this compound | 99740-00-8 [smolecule.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 99740-00-8 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with applications as a biochemical reagent.[1][2] This document details the necessary experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic route through a chemical pathway diagram.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: N-Tosyl-L-alanine and 3-hydroxy-5-phenylpyrrole. These intermediates are then coupled through an esterification reaction to yield the final product. The stereochemistry of the L-alanine component is preserved throughout this pathway.[3]

Caption: Synthesis pathway of this compound.

Experimental Protocols

Synthesis of N-Tosyl-L-alanine

This procedure outlines the tosylation of L-alanine to protect the amino group.

Materials:

-

L-alanine

-

1N Sodium hydroxide (aq)

-

p-toluenesulfonyl chloride

-

Toluene

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve L-alanine (1.11 moles) in 2.25 L of 1N aqueous sodium hydroxide and cool the solution to 5°C.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.11 moles) in 450 mL of toluene to the stirred L-alanine solution.

-

Stir the resulting mixture at ambient temperature for 20 hours.

-

Separate the aqueous and organic layers.

-

Chill the aqueous layer and acidify to a pH of 1 with concentrated hydrochloric acid to precipitate the product.

-

Collect the white solid by filtration, wash with water, and dry to yield N-tosyl-L-alanine.[4]

Synthesis of 3-hydroxy-5-phenylpyrrole

This protocol describes the deacetylation of N-acetyl-3-acetoxy-5-phenylpyrrole to yield the pyrrole core.

Materials:

-

N-acetyl-3-acetoxy-5-phenylpyrrole

-

Methanol (deoxygenated)

-

2N Sodium hydroxide (deoxygenated)

-

Argon or other inert gas

Procedure:

-

Suspend a finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (0.15 mol) in deoxygenated methanol (379 ml) under an inert argon atmosphere.

-

Cool the suspension to -6°C.

-

Rapidly add an ice-cold, deoxygenated solution of 2N NaOH (300 mL). The reaction temperature will rise.

-

After approximately 3 minutes, the reaction mixture should become homogeneous, indicating the completion of the reaction to form 3-hydroxy-5-phenylpyrrole.[5]

Synthesis of this compound

This final step involves the esterification of 3-hydroxy-5-phenylpyrrole with an activated form of N-Tosyl-L-alanine.

Materials:

-

3-hydroxy-5-phenylpyrrole

-

N-tosyl-L-alaninyl chloride (prepared from N-Tosyl-L-alanine and a chlorinating agent like thionyl chloride)

-

Anhydrous tetrahydrofuran (THF)

-

Pyridine

-

Trifluoroacetic acid

Procedure:

-

Prepare a solution of anhydrous THF (450 mL), pyridine (0.542 mol), and trifluoroacetic acid (1.10 mol) and maintain it at 0°C under an inert atmosphere.

-

Add 3-hydroxy-5-phenylpyrrole (0.45 mol) to the solution in one portion.

-

Immediately following, add a solution of freshly prepared N-tosyl-L-alaninyl chloride (0.54 mol) in anhydrous THF (450 mL) dropwise over 5-10 minutes.

-

Stir the resulting mixture for 15 minutes at 0°C to yield this compound.[5]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of the target compound and its precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₂O₄S | [3][5] |

| Molecular Weight | 384.45 g/mol | [3] |

| Melting Point | 153-155 °C | [6] |

| Appearance | White solid | [4] |

Table 2: Synthesis Yields and Analytical Data

| Compound | Yield (%) | Analytical Data | Reference |

| N-Tosyl-L-alanine | 66% | ¹H NMR (DMSO-D₆): δ 1.20 (d, J=7, 3H), 2.40 (s, 3H), 3.85 (p, J=8, 1H), 6.4 (br d, 1H)(CO₂H), 7.41 (d, Jₐᵦ=8, 2H) and 7.75 (d, Jₐᵦ=8, 2H), 8.03 (br d, J=8, 1H)(NH). IR (CHCl₃) cm⁻¹: 1726, 1340, 1165, 1095. | [4] |

| This compound | Not explicitly stated | Anal. Calcd. for C₂₀H₂₀N₂O₄S: C, 62.48; H, 5.24; N, 7.29. Found: C, 62.62; H, 5.27; N, 7.30. | [5] |

Table 3: Precursor Information

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| L-alanine | 56-41-7 | C₃H₇NO₂ | 89.09 |

| p-toluenesulfonyl chloride | 98-59-9 | C₇H₇ClO₂S | 190.65 |

| N-acetyl-3-acetoxy-5-phenylpyrrole | Not readily available | C₁₄H₁₃NO₃ | 243.26 |

| 3-hydroxy-5-phenylpyrrole | 100750-40-1 | C₁₀H₉NO | 159.18 |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of starting materials into the final product.

References

- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 99740-00-8 [smolecule.com]

- 4. prepchem.com [prepchem.com]

- 5. US4774340A - Method for preparing 3-hydroxy pyrroles and esters thereof - Google Patents [patents.google.com]

- 6. N-Tosyl-L-alanine 3-indoxyl ester | 75062-54-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Potential Mechanism of Action of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Disclaimer: This document synthesizes the currently available information on 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. It is critical to note that, based on extensive literature searches, there is no direct experimental data detailing the specific mechanism of action, signaling pathways, or quantitative biological activity of this particular molecule. The potential mechanisms described herein are therefore hypothesized based on the known activities of its core structural components: the phenylpyrrole moiety and the N-tosyl-L-alanine moiety. This guide is intended for researchers, scientists, and drug development professionals as a framework for future investigation.

Introduction

This compound is a complex chiral heterocyclic compound.[1] Its structure comprises a 5-phenylpyrrole core linked via an ester bond at the 3-position to an N-tosylated L-alanine moiety.[1] This unique combination of a phenylpyrrole, a class known for antifungal properties, and a tosylated amino acid, often used in protease inhibitor design, suggests the potential for interesting biological activity.[1][2] The presence of the L-alanine-derived chiral center may also confer stereospecific interactions with biological targets.[1]

While it is listed as a biochemical reagent for life sciences research and has been noted for its potential application in sensor development for detecting components in human urine, its broader biological implications remain largely unexplored.[1][3]

Chemical and Physical Properties

The known properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 99740-00-8 | [4][5] |

| Molecular Formula | C₂₀H₂₀N₂O₄S | [4][5] |

| Molecular Weight | 384.45 g/mol | [1][5] |

| Melting Point | 153-155 °C | [4] |

| Boiling Point | 613.3 °C at 760 mmHg | [4] |

| Density | 1.287 g/cm³ | [4] |

| pKa (Predicted) | 9.05 ± 0.50 | [4] |

| LogP (Predicted) | 4.73420 | [4] |

| Appearance | White Powder | - |

Synthesis and Characterization

The synthesis of this compound requires multi-step pathways designed to preserve the stereochemistry of the L-alanine component.[1]

General Synthetic Approaches

Two primary methods for its synthesis have been described:

-

Deoxygenation Method: This process typically starts with N-acetyl-3-acetoxy-5-phenylpyrrole, which is treated with deoxygenated methanol and sodium hydroxide under inert conditions. The final product is then isolated through crystallization.[1]

-

Acylation Method: This approach involves the use of N-tosyl-L-alaninyl chloride as a reactant with a 3-hydroxy-5-phenylpyrrole precursor in an anhydrous solvent like tetrahydrofuran (THF). The reaction is generally conducted at low temperatures to control the formation of the desired ester linkage.[1]

Purification and Characterization

Post-synthesis, the compound requires rigorous purification, often involving techniques like column chromatography. Characterization and confirmation of the structure are typically achieved using methods such as:

-

FT-IR Spectroscopy: To confirm the presence of key functional groups.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure and confirm the connectivity of atoms.

-

Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

Hypothesized Mechanisms of Action

Given the absence of direct studies, the mechanism of action can be postulated by examining the biological activities of its constituent chemical classes.

Potential Antifungal Activity via Phenylpyrrole Moiety

The phenylpyrrole core is a well-known pharmacophore in antifungal agents like fenpiclonil and fludioxonil.[2][6] These compounds are known to cause hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[2][7]

Proposed Signaling Pathway: The fungicide is perceived by a fungal-specific Group III hybrid histidine kinase (HHK). This interaction is thought to trigger an unregulated, constitutive activation of the downstream HOG MAP kinase cascade, even in the absence of osmotic stress.[2][7] This aberrant signaling leads to a series of detrimental physiological effects, including:

-

Disruption of carbon metabolism.

-

Accumulation of glycerol and other metabolites, leading to hyphal swelling and eventual cell burst.[2]

References

- 1. smolecule.com [smolecule.com]

- 2. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C20H20N2O4S | CID 13785328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral heterocyclic compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. The information presented herein is crucial for its identification, characterization, and application in various fields, including medicinal chemistry and materials science. The document summarizes key spectroscopic data (NMR, IR, and MS), outlines general experimental protocols, and visualizes the analytical workflow.

Molecular Structure and Properties

This compound, with the chemical formula C₂₀H₂₀N₂O₄S and a molecular weight of approximately 384.45 g/mol , is a complex organic molecule.[1][2][3] Its structure features a central pyrrole ring substituted with a phenyl group at the 5-position and an N-tosyl-L-alaninyloxy moiety at the 3-position via an ester linkage.[1] The presence of the L-alanine derivative introduces a chiral center, making the compound optically active and of interest for stereoselective applications.[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The following sections present the available nuclear magnetic resonance (NMR) and infrared (IR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular framework of the compound.[1]

¹H NMR Spectral Data

The proton NMR spectrum displays characteristic signals for each proton in the molecule. The chemical shifts are influenced by the electronic environments of the pyrrole, phenyl, and tosyl rings, as well as the alanine moiety.[1]

| Proton Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrole NH | 10.0-11.0 | br s | 1H |

| Phenyl H (ortho) | 7.6-7.8 | d | 2H |

| Phenyl H (meta) | 7.3-7.5 | t | 2H |

| Phenyl H (para) | 7.2-7.4 | t | 1H |

| Tosyl aromatic H | 7.3-7.8 | d | 4H |

| Pyrrole H-4 | 6.7-6.9 | dd | 1H |

| Pyrrole H-2 | 6.2-6.4 | dd | 1H |

| Alanine CH | 4.1-4.3 | q | 1H |

| Tosyl CH₃ | 2.3-2.5 | s | 3H |

| Alanine CH₃ | 1.3-1.5 | d | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, with distinct signals for the carbonyl, aromatic, and aliphatic carbons.[1]

| Carbon Assignment | ¹³C Chemical Shift (ppm) | Functional Group |

| Ester C=O | 170-175 | Carbonyl carbon |

| Aromatic C (tosyl) | 128-145 | Aromatic carbons |

| Aromatic C (phenyl) | 125-140 | Aromatic carbons |

| Aromatic C (pyrrole) | 108-125 | Heteroaromatic carbons |

| Pyrrole C-3 | 98-105 | Substituted pyrrole carbon |

| Alanine CH | 50-55 | Aliphatic carbon |

| Tosyl CH₃ | 20-22 | Aliphatic carbon |

| Alanine CH₃ | 15-20 | Aliphatic carbon |

Infrared (IR) Spectroscopy

The FT-IR spectrum reveals the presence of the key functional groups within the molecule through their characteristic vibrational frequencies.[1]

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Assignment |

| Pyrrole N-H stretch | 3400-3100 | Medium-Strong | N-H stretching vibration |

| Aromatic C-H stretch (phenyl) | 3080-3020 | Medium | Phenyl ring C-H stretches |

| Aromatic C-H stretch (tosyl) | 3070-3030 | Medium | Tosyl ring C-H stretches |

| Aliphatic C-H stretch | 2980-2850 | Medium | Methyl group vibrations |

| C=O stretch (ester) | 1760-1730 | Strong | Ester carbonyl stretch |

| Aromatic C=C stretch | 1600-1580 | Strong | Aromatic C=C stretches |

| Aromatic ring deformation | 1500-1450 | Medium | Ring breathing modes |

| S=O stretch (asymmetric) | 1350-1320 | Strong | Tosyl SO₂ asymmetric stretch |

| C-O stretch (ester) | 1280-1200 | Strong | C-O ester linkage |

| S=O stretch (symmetric) | 1170-1150 | Strong | Tosyl SO₂ symmetric stretch |

| C-N stretch | 1200-1000 | Medium | C-N bond vibrations |

| Out-of-plane bending | 900-700 | Medium | Ring out-of-plane bending |

Mass Spectrometry (MS)

While detailed fragmentation data for this compound is not widely published, the expected exact mass can be calculated from its molecular formula, C₂₀H₂₀N₂O₄S. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak corresponding to this formula.

-

Molecular Formula : C₂₀H₂₀N₂O₄S

-

Exact Mass : 384.11437830 Da[2]

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of this specific compound are not extensively documented in publicly available literature. However, based on general organic chemistry principles and methods for similar compounds, the following protocols can be outlined.

Synthesis

The synthesis of this compound is described as requiring multi-step pathways to ensure the preservation of stereochemistry.[1] One potential approach involves a [3+2] cycloaddition reaction using p-toluenesulfonylmethyl isocyanide (TosMIC) to construct the pyrrole ring with the desired phenyl substituent.[1]

General Steps:

-

Preparation of Precursors : Synthesis of an appropriately substituted electron-deficient alkene that contains the phenyl group.

-

Cycloaddition : A base-mediated [3+2] cycloaddition reaction between the alkene precursor and N-tosyl-L-alanine methyl ester.

-

Esterification : Formation of the ester linkage between the 3-hydroxy-5-phenylpyrrole intermediate and N-Tosyl-L-alanine. This step would likely involve standard coupling agents (e.g., DCC/DMAP) or conversion of the carboxylic acid to an acid chloride followed by reaction with the pyrrole alcohol.

-

Purification : Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Spectroscopic Analysis

NMR Spectroscopy High-quality NMR spectra are obtained through careful sample preparation and parameter selection.[4]

-

Sample Preparation : A sample of 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

-

Instrumentation : Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters : A standard pulse program is used with a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR Parameters : A proton-decoupled pulse sequence is used with a wider spectral width (e.g., 0-220 ppm) and a larger number of scans to compensate for the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation : A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation : The analysis is performed on a mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS). Electrospray ionization (ESI) is a common technique for such molecules.

-

Data Acquisition : Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution analysis provides the exact mass for molecular formula confirmation.

Workflow and Data Relationship Diagrams

To visualize the process of analysis and the interplay of different spectroscopic techniques, the following diagrams are provided.

Caption: General workflow for the synthesis and spectroscopic characterization of a target molecule.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

"3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" molecular structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. The document details its application as a chromogenic substrate for human leukocyte elastase (HLE) and its use in diagnostic assays for urinary tract infections. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support research and development activities involving this compound.

Molecular Structure and Stereochemistry

This compound is a chiral organic molecule with the chemical formula C₂₀H₂₀N₂O₄S and a molecular weight of approximately 384.45 g/mol .[1][2] Its structure consists of a central 5-phenyl-1H-pyrrol-3-yl core linked via an ester bond to an N-tosylated L-alanine moiety.[1] The presence of the L-alanine residue introduces a stereocenter at the alpha-carbon of the alanine, conferring the molecule its specific stereochemistry. The IUPAC name for this compound is (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate.[2]

The key structural features include:

-

A planar, aromatic 5-phenylpyrrole ring system.

-

An N-tosyl protected L-alanine unit.

-

An ester linkage connecting the pyrrole and amino acid moieties.

The "L" configuration of alanine, corresponding to the (S) configuration at the chiral center, is crucial for its specific interaction with biological targets such as enzymes.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2] |

| Molecular Weight | 384.45 g/mol | [1][2] |

| Melting Point | 153-155 °C | |

| Density | ~1.287 g/cm³ | |

| Appearance | White to off-white solid | |

| CAS Number | 99740-00-8 | [1][2] |

Table 2: Spectroscopic Data (FT-IR)

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Assignment |

| Pyrrole N-H stretch | 3400–3100 | Medium-Strong | N-H stretching vibration |

| Aromatic C-H stretch | 3080–3020 | Medium | Phenyl & Tosyl ring C-H stretches |

| Aliphatic C-H stretch | 2980–2850 | Medium | Methyl group vibrations |

| Ester C=O stretch | 1760–1730 | Strong | Ester carbonyl stretch |

| Aromatic C=C stretch | 1600-1580 | Strong | Aromatic C=C stretches |

| S=O stretch (asymmetric) | 1350–1320 | Strong | Tosyl SO₂ asymmetric stretch |

| S=O stretch (symmetric) | 1170–1150 | Strong | Tosyl SO₂ symmetric stretch |

| Ester C-O stretch | 1280-1200 | Strong | C-O ester linkage |

Table 3: NMR Spectroscopic Data

| ¹H NMR | |||

| Proton Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrole NH | 10.0–11.0 | br s | 1H |

| Phenyl H (ortho) & Tosyl H | 7.6–7.8 | d | 6H |

| Phenyl H (meta, para) | 7.2–7.5 | m | 3H |

| Pyrrole H-4 | 6.7–6.9 | dd | 1H |

| Pyrrole H-2 | 6.2–6.4 | dd | 1H |

| Alanine CH | 4.1–4.3 | q | 1H |

| Tosyl CH₃ | 2.3–2.5 | s | 3H |

| Alanine CH₃ | 1.3–1.5 | d | 3H |

| ¹³C NMR | |||

| Carbon Assignment | ¹³C Chemical Shift (ppm) | Functional Group | |

| Ester C=O | 170–175 | Carbonyl carbon | |

| Aromatic C (Phenyl & Tosyl) | 125–140 | Aromatic carbons | |

| Pyrrole C | 105-130 | Aromatic carbons | |

| Alanine CH | 50-55 | Aliphatic carbon | |

| Tosyl CH₃ | 20-25 | Aliphatic carbon | |

| Alanine CH₃ | 15-20 | Aliphatic carbon |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 3-hydroxy-5-phenylpyrrole with N-tosyl-L-alaninyl chloride.

Materials:

-

3-hydroxy-5-phenylpyrrole

-

N-tosyl-L-alaninyl chloride (freshly prepared)

-

Anhydrous tetrahydrofuran (THF)

-

Pyridine

-

Trifluoroacetic acid

Procedure:

-

Under an inert gas atmosphere, a solution of anhydrous THF (450 mL), pyridine (43.8 mL, 0.542 mol), and trifluoroacetic acid (85.0 mL, 1.10 mol) is prepared and cooled to 0°C.

-

3-hydroxy-5-phenylpyrrole (71.5 g, 0.45 mol) is added to the cooled solution in one portion.

-

A solution of freshly prepared N-tosyl-L-alaninyl chloride (141.0 g, 0.54 mol) in anhydrous THF (450 mL) is added dropwise over 5-10 minutes.

-

The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using a KBr pellet or as a thin film on a salt plate to identify the characteristic functional group vibrations.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques such as electrospray ionization (ESI) or electron impact (EI) mass spectrometry.

-

Melting Point: The melting point is determined using a standard melting point apparatus to assess the purity of the compound.

Application in Diagnostic Assays

This compound is a key component of the Ames LEUKOSTIX® reagent strips, which are used for the detection of human leukocyte elastase (HLE) in urine as an indicator of urinary tract infection.[3]

Mechanism of Action

The diagnostic test is based on a two-step enzymatic and chemical reaction:

-

Enzymatic Hydrolysis: In the presence of HLE, the ester bond of this compound is hydrolyzed, releasing 3-hydroxy-5-phenylpyrrole.

-

Diazo Coupling Reaction: The liberated 3-hydroxy-5-phenylpyrrole then undergoes a diazo coupling reaction with a diazonium salt impregnated on the reagent strip, resulting in the formation of a colored azo dye. The intensity of the color is proportional to the concentration of HLE in the sample.

Experimental Workflow: HLE Detection Assay

The following diagram illustrates the workflow for the detection of HLE using this compound.

Logical Relationships and Signaling Pathways

While this compound is not known to be directly involved in intracellular signaling pathways, its application in diagnostics represents a logical pathway from a biological marker to a clinical result. The following diagram illustrates this logical relationship.

Conclusion

This compound is a well-characterized chiral molecule with significant application in the field of clinical diagnostics. Its specific stereochemistry allows it to act as a selective substrate for human leukocyte elastase, enabling a simple and rapid colorimetric assay for the detection of urinary tract infections. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers working with this compound. Further research could explore its potential as a substrate for other proteases or in the development of novel diagnostic tools.

References

An In-depth Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS 99740-00-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with significant applications in biochemical diagnostics. The document details its chemical and physical properties, provides insights into its synthesis and purification, and elaborates on its primary biological application as a substrate for human leukocyte elastase (HLE). Detailed experimental protocols for its synthesis and use in an HLE activity assay are presented, alongside a summary of its kinetic parameters. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, biochemistry, and diagnostic assay development.

Introduction

This compound, also known by its IUPAC name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate, is a synthetic organic compound that has garnered attention primarily for its utility as a chromogenic substrate in diagnostic tests.[1] Its molecular structure incorporates a phenyl-substituted pyrrole ring, an ester linkage, and a tosylated L-alanine moiety, which confers chirality to the molecule.[2] The key application of this compound lies in its specific hydrolysis by human leukocyte elastase (HLE), an enzyme indicative of urinary tract infections when detected in urine.[1] This guide aims to consolidate the available technical information on this compound, focusing on its synthesis, characterization, and biological applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 99740-00-8 | [3][4][5] |

| Molecular Formula | C₂₀H₂₀N₂O₄S | [2][4][6] |

| Molecular Weight | 384.45 g/mol | [2][4][6] |

| IUPAC Name | (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | [4] |

| Synonyms | 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate, (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate | [2][4] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 153-155 °C | [3][5] |

| Boiling Point | 613.3 °C at 760 mmHg (Predicted) | [3][5] |

| Density | 1.287 g/cm³ (Predicted) | [3][5] |

| pKa | 9.05 ± 0.50 (Predicted) | [3][7] |

| Purity | Typically ≥95% from commercial suppliers | [6] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical integrity.[2] While specific, detailed protocols from primary literature are scarce, a general synthetic approach can be outlined based on established organic chemistry principles and information from chemical suppliers.

General Synthetic Pathway

A plausible synthetic route involves the esterification of 3-hydroxy-5-phenylpyrrole with N-Tosyl-L-alanine. The overall workflow can be conceptualized as a two-stage process: preparation of the key intermediates and the final coupling reaction.

Experimental Protocol: Synthesis

The following is a putative experimental protocol for the synthesis of this compound. This protocol is a composite based on general organic synthesis techniques.

Step 1: Preparation of N-Tosyl-L-alanine

-

Dissolve L-alanine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature and pH.

-

Stir the reaction mixture until the completion of the reaction, monitored by Thin Layer Chromatography (TLC).

-

Acidify the mixture with hydrochloric acid to precipitate the N-Tosyl-L-alanine.

-

Filter, wash with cold water, and dry the product.

Step 2: Synthesis of 3-hydroxy-5-phenylpyrrole

-

This intermediate can be synthesized via various methods, including the deoxygenation of N-acetyl-3-acetoxy-5-phenylpyrrole.[2]

Step 3: Esterification

-

Dissolve N-Tosyl-L-alanine and 3-hydroxy-5-phenylpyrrole in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

Purification Protocol

Purification is critical to obtain the compound at a high purity suitable for biochemical assays.

-

Solvent Removal: Concentrate the dried organic layer from the synthesis step under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel.[2]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).[2]

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity. Visualization can be achieved under UV light or with staining agents like p-anisaldehyde.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=O (ester), and S=O (sulfonamide).[2]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Activity and Mechanism of Action

The primary reported biological application of this compound is as a substrate for human leukocyte elastase (HLE).[1]

Mechanism of Action

The mechanism involves the enzymatic hydrolysis of the ester bond in the molecule by HLE. This reaction releases 3-hydroxy-5-phenylpyrrole. In a diagnostic setting, this product then reacts with a diazonium salt present in the test strip to produce a colored azo dye, indicating the presence of HLE.[1]

Kinetic Data

A kinetic study of the hydrolysis of this compound by HLE revealed that the deacylation step is rate-limiting. The presence of decanol was found to accelerate the enzymatic hydrolysis.[1]

| Kinetic Parameter | Value | Conditions | Reference |

| kcat/KM | 10⁷ M⁻¹s⁻¹ | In the presence of decanol | [1] |

Experimental Protocol: Human Leukocyte Elastase Activity Assay

This protocol describes a colorimetric assay to measure the activity of HLE using this compound as a substrate.

Materials:

-

This compound

-

Human Leukocyte Elastase (HLE)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Diazonium salt solution (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

-

Enzyme Preparation: Prepare a solution of HLE in the assay buffer.

-

Reaction Setup:

-

Add the assay buffer to the wells of a 96-well microplate.

-

Add the HLE solution to the appropriate wells.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period.

-

Color Development: Add the diazonium salt solution to each well to stop the enzymatic reaction and initiate the color-forming reaction.

-

Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the HLE activity and can be calculated from the change in absorbance over time.

Applications and Future Perspectives

The primary application of this compound is in clinical diagnostics, specifically for the detection of urinary tract infections through the measurement of HLE activity.[1] Its chiral nature also suggests potential applications in stereoselective synthesis and chiral recognition studies.[2]

Future research could focus on:

-

Developing derivatives of this compound with improved sensitivity and specificity for HLE.

-

Exploring its potential as a substrate for other proteases.

-

Investigating other potential biological activities of this class of compounds.

Conclusion

This compound is a valuable biochemical tool with a well-defined application in diagnostic assays. This guide has provided a detailed overview of its chemical properties, synthesis, and biological function. The provided experimental protocols offer a starting point for researchers interested in utilizing this compound in their work. Further research into its properties and applications is warranted and could lead to new discoveries in diagnostics and medicinal chemistry.

References

- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 99740-00-8 [smolecule.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C20H20N2O4S | CID 13785328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 99740-00-8 [m.chemicalbook.com]

In-Depth Technical Guide: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a key biochemical reagent primarily utilized in the detection of leukocyte esterase. This document details its chemical identity, physicochemical properties, synthesis, and its principal application in diagnostic assays.

Chemical Identity and Synonyms

This compound is a complex heterocyclic organic compound. For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.

| Identifier Type | Value |

| Primary Name | This compound |

| IUPAC Name | (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |

| CAS Number | 99740-00-8 |

| Molecular Formula | C₂₀H₂₀N₂O₄S |

| Molecular Weight | 384.45 g/mol |

| Synonym 1 | 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate |

| Synonym 2 | (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate |

| Synonym 3 | N-[(4-Methylphenyl)-sulfonyl]-L-alanine 5-phenyl-1H-pyrrol-3-yl ester |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 153-155 °C | --INVALID-LINK-- |

| Boiling Point | 613.3 ± 65.0 °C (Predicted) | --INVALID-LINK-- |

| pKa | 9.05 ± 0.50 (Predicted) | --INVALID-LINK-- |

| LogP | 3.6 (Predicted) | --INVALID-LINK-- |

Core Application: Leukocyte Esterase Detection

The primary application of this compound is as a chromogenic substrate for the detection of leukocyte esterase, an enzyme released by neutrophils and a key biomarker for urinary tract infections and other inflammatory conditions.

Enzymatic Reaction Pathway

The detection mechanism involves the enzymatic hydrolysis of the ester bond in this compound by leukocyte esterase. This reaction releases 3-hydroxy-5-phenylpyrrole, which subsequently couples with a diazonium salt to produce a colored azo dye. The intensity of the color is proportional to the concentration of leukocyte esterase in the sample.

Caption: Enzymatic hydrolysis and subsequent colorimetric detection.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of esterification for this class of compounds.

Materials:

-

N-Tosyl-L-alanine

-

Thionyl chloride

-

3-Hydroxy-5-phenylpyrrole

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Hexane

Procedure:

-

Activation of N-Tosyl-L-alanine: In a round-bottom flask, suspend N-Tosyl-L-alanine in an excess of thionyl chloride. Heat the mixture at 50-60°C for 1-2 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude N-Tosyl-L-alanyl chloride.

-

Esterification: Dissolve the crude N-Tosyl-L-alanyl chloride in anhydrous diethyl ether. In a separate flask, dissolve 3-Hydroxy-5-phenylpyrrole in anhydrous pyridine and cool in an ice bath. Add the solution of N-Tosyl-L-alanyl chloride dropwise to the pyridine solution with stirring.

-

Reaction and Work-up: Allow the reaction mixture to stir at room temperature overnight. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Crystallization: Recrystallize the purified product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white to off-white solid.

Leukocyte Esterase Assay Protocol

This protocol outlines a general procedure for the colorimetric detection of leukocyte esterase activity.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Diazonium salt (e.g., 1-Diazo-2-naphthol-4-sulfonic acid) stock solution

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Leukocyte esterase standard or sample (e.g., urine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagent Mixture: Prepare a fresh reagent mixture by diluting the this compound stock solution and the diazonium salt stock solution in the phosphate buffer to their final working concentrations.

-

Assay Setup: To each well of a 96-well microplate, add a specific volume of the sample or leukocyte esterase standard.

-

Initiation of Reaction: Add the reagent mixture to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 5-15 minutes).

-

Measurement: Measure the absorbance of each well at the wavelength corresponding to the peak absorbance of the formed azo dye using a microplate reader.

-

Data Analysis: Construct a standard curve using the absorbance values of the leukocyte esterase standards. Determine the leukocyte esterase concentration in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data

| Parameter | Value | Conditions |

| Km (Michaelis Constant) | 0.24 mM | pH 7.40 phosphate buffer saline with 10% DMSO at 21°C |

| Imax (Maximum Current) | 0.13 mA cm⁻¹ | Electrochemical detection |

Data for the related substrate 4-((tosyl-l-alanyl)oxy)phenyl tosyl-l-alaninate (TAPTA).

Logical Workflow for Diagnostic Application

The use of this compound in a diagnostic test for urinary tract infections follows a clear logical workflow.

Caption: Logical flow from sample collection to result interpretation.

The Ascendant Role of Tosylated Pyrroles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of Tosylated Pyrrole Derivatives.

The intersection of organic chemistry and pharmacology has unveiled a promising class of heterocyclic compounds: tosylated pyrrole derivatives. Possessing a unique structural motif, these molecules have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as an essential resource for researchers navigating the dynamic landscape of drug discovery.

Introduction to Tosylated Pyrrole Derivatives

Pyrrole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic drugs. The introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrole ring significantly modulates its electronic properties and steric profile, thereby influencing its reactivity and biological interactions.[1] The tosyl group, a well-established pharmacophore, can enhance the binding affinity of the molecule to biological targets and improve its pharmacokinetic properties.[2] This strategic chemical modification has unlocked a diverse range of pharmacological activities, making tosylated pyrrole derivatives a focal point of intensive research in medicinal chemistry.[1]

Synthesis of Tosylated Pyrrole Derivatives

The synthesis of tosylated pyrrole derivatives can be achieved through several established methodologies. The choice of synthetic route often depends on the desired substitution pattern on the pyrrole ring.

N-Tosylation of Pyrrole

A common and straightforward method for the synthesis of 1-tosylpyrrole involves the direct reaction of pyrrole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of 1-Tosylpyrrole [2]

-

Materials: Pyrrole, p-toluenesulfonyl chloride (TsCl), sodium hydride (NaH) or triethylamine (Et3N), and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure (using NaH):

-

To a solution of pyrrole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful tool for the synthesis of multi-substituted pyrroles, which can subsequently be tosylated if the tosyl group is not already part of the starting materials. This method involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene.

Experimental Protocol: Van Leusen Pyrrole Synthesis [3]

-

Materials: Tosylmethyl isocyanide (TosMIC), an α,β-unsaturated ketone or ester (Michael acceptor), a strong base (e.g., sodium hydride or potassium tert-butoxide), and a polar aprotic solvent (e.g., DMSO/ether).

-

Procedure:

-

To a suspension of the base (e.g., NaH, 1.1 equivalents) in the solvent system at room temperature, add a solution of the Michael acceptor (1.0 equivalent) and TosMIC (1.0 equivalent).

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the resulting pyrrole derivative by column chromatography or recrystallization.

-

Synthetic Routes to Tosylated Pyrroles.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of tosylated pyrrole derivatives against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of key cellular processes essential for tumor growth and survival.

Induction of Apoptosis

Tosylated pyrrole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells through the intrinsic pathway. This process is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.

One of the key mechanisms involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[4] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[4]

Intrinsic Apoptosis Pathway.

Inhibition of Tubulin Polymerization

Another critical anticancer mechanism of certain tosylated pyrrole derivatives is the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin and disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [6]

-

Materials: Purified tubulin (e.g., from bovine brain), GTP, polymerization buffer (e.g., PIPES buffer), a fluorescence plate reader, and a fluorescent reporter that binds to polymerized microtubules.

-

Procedure:

-

Prepare a tubulin solution in ice-cold polymerization buffer containing GTP.

-

Add the tosylated pyrrole derivative at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., nocodazole) and a known tubulin stabilizer (e.g., paclitaxel) as controls.

-

Initiate polymerization by adding the tubulin solution to the wells and immediately placing the plate in a fluorescence plate reader pre-warmed to 37 °C.

-

Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Mechanism of Tubulin Inhibition.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative tosylated pyrrole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 1-Phenyl-3-tosyl-1H-pyrrole | HepG2 (Liver) | Not specified | Micromolar concentrations | [1] |

| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [5] |

| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [5] |

| Pyrrole Hydrazone 1D | SH-4 (Neuroblastoma) | MTT | 11.03 ± 0.42 | [7] |

| Pyrrole Hydrazone 1B | SH-4 (Neuroblastoma) | MTT | Not specified, SI = 2.11 | [7] |

| Pyrrole Hydrazone 1C | SH-4 (Neuroblastoma) | MTT | Not specified, SI = 3.83 | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. Tosylated pyrrole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Mechanism of Action

The precise mechanisms of antibacterial action are still under investigation, but it is believed that these compounds may disrupt bacterial cell membrane integrity, inhibit essential enzymes, or interfere with bacterial DNA replication.[9] Some derivatives have also been shown to act as efflux pump inhibitors, reversing antibiotic resistance in MDR strains.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [8][10]

-

Materials: Bacterial strains, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, and a spectrophotometer.

-

Procedure (Broth Microdilution Method):

-

Prepare a serial two-fold dilution of the tosylated pyrrole derivative in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of representative tosylated pyrrole derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-arylpyrrole Vb | MRSA | 4 | [8] |

| N-arylpyrrole Vc | MRSA | 4 | [8] |

| N-arylpyrrole Ve | MRSA | 4 | [8] |

| N-arylpyrrole Vc | E. coli | Not specified | [8] |

| N-arylpyrrole Vc | K. pneumoniae | Not specified | [8] |

| N-arylpyrrole Vc | A. baumannii | Not specified | [8] |

| N-arylpyrrole Vc | M. phlei | 8 | [8] |

| Marinopyrrole A derivative | MRSA | 0.13–0.255 | [11] |

| Marinopyrrole A derivative | MSSA | 0.125 | [11] |

| Marinopyrrole A derivative | MRSE | 0.008 | [11] |

| Pyrrole benzamide derivatives | S. aureus | 3.12 - 12.5 | [11] |

| Phallusialides A/B | MRSA | 32 | [11] |

| Phallusialides A/B | E. coli | 64 | [11] |

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Tosylated pyrrole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13]

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Tosylated pyrrole derivatives have been identified as potent and selective inhibitors of COX-2, which may offer a safer alternative to traditional NSAIDs that also inhibit the constitutively expressed COX-1, an enzyme involved in maintaining the integrity of the stomach lining.[15] The tosyl group can interact with a side pocket in the active site of COX-2, contributing to the selectivity of these inhibitors.[16]

Mechanism of COX-2 Inhibition.

Quantitative Anti-inflammatory Data

The following table presents the in vitro inhibitory activity of representative pyrrole derivatives against COX enzymes.

| Compound | Enzyme | IC50 (nM) | Reference |

| Pyrrole derivative 1b | J774 COX-2 | 9.5 | [15] |

| Pyrrole derivative 3c | J774 COX-2 | 2.2 | [15] |

| Pyrrole derivative 3b | COX-2 | More selective for COX-2 | [15] |

Conclusion and Future Directions

Tosylated pyrrole derivatives represent a versatile and highly promising class of compounds with a diverse array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics to address significant unmet medical needs. The synthetic accessibility and the potential for structural diversification of the pyrrole scaffold provide a fertile ground for further optimization of their pharmacological profiles.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the impact of different substituents on the pyrrole ring and the tosyl group will be crucial for enhancing potency and selectivity.

-

Mechanism of Action Elucidation: Deeper investigations into the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the identification of biomarkers for patient stratification.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of lead candidates.

-

Development of Drug Delivery Systems: Advanced formulation strategies may be required to improve the solubility, bioavailability, and targeted delivery of these compounds.

The continued exploration of the chemical and biological properties of tosylated pyrrole derivatives holds immense promise for the future of drug discovery and the development of next-generation therapies for a wide range of human diseases.

References

- 1. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 3.2.1. General Procedure for the Synthesis of Pyrroles [bio-protocol.org]

- 4. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iris.unina.it [iris.unina.it]

- 16. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The L-alanine Moiety: A Cornerstone of Enzyme Recognition and Catalysis

A Technical Guide for Researchers and Drug Development Professionals

The specific recognition of amino acid side chains by enzymes is a fundamental principle governing biological processes. Among the 20 proteinogenic amino acids, L-alanine, with its simple methyl side chain, provides a crucial model for understanding the subtleties of molecular recognition. This technical guide delves into the core principles of how the L-alanine moiety is recognized by enzymes, exploring the biophysical interactions, catalytic mechanisms, and experimental methodologies used to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and molecular biology.

Physicochemical Properties of the L-alanine Moiety

The L-alanine molecule is characterized by a chiral α-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a methyl group. It is the small, non-polar methyl group that defines L-alanine's role in enzyme-substrate interactions. This side chain primarily engages in van der Waals forces and hydrophobic interactions within the enzyme's active site. While seemingly simple, the precise orientation and fit of this methyl group are critical for substrate specificity and catalytic efficiency. The compact nature of the methyl group allows it to fit into tightly constrained pockets, excluding bulkier side chains and contributing to the high fidelity of many enzymes.

Mechanisms of L-alanine Recognition by Enzymes

The recognition of the L-alanine moiety is a multi-point interaction process. The α-amino and α-carboxyl groups typically form a network of hydrogen bonds and salt bridges with conserved residues in the enzyme's active site, anchoring the substrate in a productive conformation. The specificity for the L-alanine side chain is then determined by the geometry and chemical nature of the sub-pocket that accommodates the methyl group.

A prominent example of an enzyme that specifically recognizes L-alanine is alanine racemase . This enzyme catalyzes the interconversion of L-alanine and D-alanine, a crucial step in bacterial cell wall biosynthesis. The active site of alanine racemase contains a pyridoxal 5'-phosphate (PLP) cofactor, which forms a Schiff base with the amino group of alanine. The specificity for the small methyl side chain is achieved through a precisely shaped hydrophobic pocket that sterically hinders the binding of substrates with larger side chains.

Another key enzyme is L-alanine dehydrogenase (L-ADH) , which catalyzes the reversible deamination of L-alanine to pyruvate. The binding pocket for the methyl side chain in L-ADH is tailored to favorably interact with the small hydrophobic group, contributing to the enzyme's high substrate specificity.

Quantitative Analysis of L-alanine Recognition

The affinity and catalytic efficiency of enzymes for L-alanine can be quantified using kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). These values provide a measure of the enzyme's substrate binding affinity and its turnover rate, respectively.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Alanine Racemase | Geobacillus stearothermophilus | L-Alanine | 2.5 | 1200 | 4.8 x 10⁵ | |

| Alanine Racemase | Geobacillus stearothermophilus | D-Alanine | 1.2 | 600 | 5.0 x 10⁵ | |

| L-Alanine Dehydrogenase | Bacillus subtilis | L-Alanine | 1.7 | 97 | 5.7 x 10⁴ | |

| L-Alanine Dehydrogenase | Mycobacterium tuberculosis | L-Alanine | 3.4 | 55 | 1.6 x 10⁴ |

Experimental Protocols for Studying L-alanine Recognition

The elucidation of enzyme-substrate interactions relies on a combination of biochemical, biophysical, and structural biology techniques.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters (Km and kcat) of an enzyme for L-alanine.

Methodology:

-

Enzyme Purification: Purify the enzyme of interest using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

-

Assay Setup: Prepare a series of reaction mixtures containing a fixed concentration of the enzyme, a suitable buffer, and varying concentrations of L-alanine. For dehydrogenases, include the necessary cofactor (e.g., NAD+).

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme or substrate. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence. For L-alanine dehydrogenase, the production of NADH can be monitored by the increase in absorbance at 340 nm.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the values of Km and kcat.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in L-alanine recognition.

Methodology:

-

Mutant Design: Identify putative active site residues based on structural information or sequence alignments. Design primers to introduce specific mutations (e.g., alanine scanning).

-

Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired mutation into the gene encoding the enzyme.

-

Protein Expression and Purification: Express the mutant protein in a suitable host (e.g., E. coli) and purify it.

-

Functional Characterization: Perform enzyme kinetics assays on the mutant enzyme and compare its kinetic parameters to the wild-type enzyme. A significant change in Km or kcat indicates that the mutated residue is important for substrate binding or catalysis.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the enzyme in complex with L-alanine or an analog.

Methodology:

-

Crystallization: Crystallize the purified enzyme in the presence of L-alanine or a non-reactive analog. This often requires screening a wide range of crystallization conditions.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Structural Analysis: Analyze the electron density maps to build a model of the enzyme-substrate complex. This will reveal the specific interactions between the L-alanine moiety and the active site residues.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a simplified representation of an enzyme active site.

Caption: A typical experimental workflow for studying enzyme-substrate recognition.

Caption: Simplified model of L-alanine binding in an enzyme's active site.

Conclusion and Future Directions

The recognition of the L-alanine moiety by enzymes is a finely tuned process that relies on a combination of shape complementarity and specific intermolecular interactions. While the methyl group is small and chemically simple, its interaction with the enzyme's active site is a critical determinant of substrate specificity and catalytic efficiency. A thorough understanding of these recognition principles is not only fundamental to our knowledge of enzymology but also has significant implications for drug development. For instance, the enzymes involved in bacterial cell wall biosynthesis that recognize alanine, such as alanine racemase, are attractive targets for the development of novel antibiotics. Future research in this area will likely focus on the use of computational modeling and directed evolution to design enzymes with novel specificities and to develop potent and selective enzyme inhibitors.

Probing Leukocyte Elastase Activity: A Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chromogenic substrate utilized as a biochemical probe for the detection of human leukocyte elastase (HLE). HLE is a serine protease implicated in a variety of inflammatory diseases, making its detection and quantification crucial in research and clinical settings. This document details the synthesis, mechanism of action, and experimental protocols for the use of this probe. Quantitative data on its enzymatic hydrolysis are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application.

Introduction

This compound, also referred to as 5-Phenyl-1H-pyrrol-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate, is a synthetic molecule designed as a specific substrate for human leukocyte elastase. Its utility as a biochemical probe lies in its ability to undergo enzymatic cleavage by HLE, leading to a product that can be readily detected through a colorimetric reaction. This property has been harnessed for the development of diagnostic assays, particularly for the detection of urinary tract infections by identifying elevated HLE levels in urine. The chiral nature of the L-alanine moiety contributes to its specificity for the enzyme's active site[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 99740-00-8 | [2] |

| Molecular Formula | C₂₀H₂₀N₂O₄S | [2] |

| Molecular Weight | 384.45 g/mol | [1] |

| Melting Point | 153-155 °C | [2] |

| Boiling Point | 613.3 °C at 760 mmHg | [2] |

| Storage Temperature | Sealed in dry, Room Temperature | [2] |

| Solubility | Water: 1 mg/mL |

Synthesis Protocol

The synthesis of this compound involves a multi-step process. A detailed protocol is outlined below, based on established synthetic routes[3].

3.1. Synthesis of 3-Hydroxy-5-phenylpyrrole

The precursor, 3-hydroxy-5-phenylpyrrole, is synthesized from N-acetyl-3-acetoxy-5-phenylpyrrole.

-

Step 1: Deoxygenation. A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole is deoxygenated by stirring under a stream of argon for 10 minutes.

-

Step 2: Suspension and Cooling. The deoxygenated starting material is suspended in deoxygenated methanol and cooled to -6°C in a methanol/dry-ice bath under an inert gas atmosphere.

-

Step 3: Base Treatment. The cooled suspension is rapidly treated with an ice-cold, deoxygenated solution of 2N NaOH. The reaction temperature will rise and then cool, at which point the 3-hydroxy-5-phenylpyrrole product separates as fine crystals.

3.2. Synthesis of this compound

-